5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has unique properties that make it an attractive candidate for use in different scientific studies.
Wirkmechanismus
The mechanism of action of 5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine is not fully understood. However, several studies have suggested that this compound works by inhibiting the activity of certain enzymes in the body that are responsible for producing inflammatory mediators. This, in turn, reduces inflammation in the body.
Biochemische Und Physiologische Effekte
Several studies have demonstrated the biochemical and physiological effects of 5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine. This compound has been shown to reduce inflammation in the body by inhibiting the activity of certain enzymes. Additionally, it has been shown to have antioxidant properties, which help to protect the body from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine in lab experiments is its unique properties. This compound has anti-inflammatory and antioxidant properties, which make it an attractive candidate for use in various scientific studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine. One potential direction is the development of new drugs based on the properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine and its potential applications in different fields. Another potential direction is the development of new synthesis methods that are more efficient and cost-effective.
In conclusion, 5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine is a synthetic compound that has unique properties and potential applications in various scientific fields. The complex synthesis process of this compound and its mechanism of action are still being studied, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the reaction of 2-amino-5-methylthiazole with acrylonitrile. This reaction is carried out in the presence of a catalyst such as potassium hydroxide. The resulting product is then treated with hydrazine hydrate to yield 5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
The unique properties of 5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine make it an attractive candidate for use in various scientific studies. One of the potential applications of this compound is in the field of medicinal chemistry. Several studies have shown that 5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine has anti-inflammatory properties, which make it a potential candidate for the development of new drugs to treat inflammatory diseases.
Eigenschaften
CAS-Nummer |
18390-20-0 |
---|---|
Produktname |
5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine |
Molekularformel |
C6H9N3S |
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
5-methyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H9N3S/c1-3-4-7-6-9-8-5(2)10-6/h3H,1,4H2,2H3,(H,7,9) |
InChI-Schlüssel |
XCPFHRXUZHWHOU-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NCC=C |
Kanonische SMILES |
CC1=NN=C(S1)NCC=C |
Synonyme |
1,3,4-Thiadiazole, 2-(allylamino)-5-methyl- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.